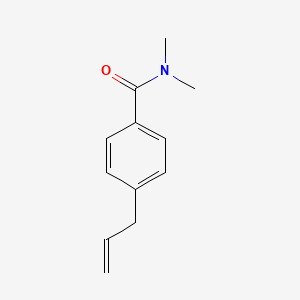

4-Allyl-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N,N-dimethyl-4-prop-2-enylbenzamide |

InChI |

InChI=1S/C12H15NO/c1-4-5-10-6-8-11(9-7-10)12(14)13(2)3/h4,6-9H,1,5H2,2-3H3 |

InChI Key |

NPWHIKFKHDNGBH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Allyl N,n Dimethylbenzamide and Precursors

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of 4-Allyl-N,N-dimethylbenzamide reveals two primary strategic disconnections. These pathways form the foundation for devising convergent and efficient synthetic routes to the target compound.

Analysis of Amide Bond Formation Pathways

The most intuitive disconnection lies at the amide bond, a common and reliable transformation in organic synthesis. This approach retrosynthetically cleaves the target molecule into two key precursors: 4-allylbenzoic acid and dimethylamine (B145610). This strategy is advantageous due to the commercial availability and relative stability of dimethylamine. The synthesis, therefore, converges on the preparation of the 4-allylbenzoic acid intermediate.

Strategies for Regioselective Introduction of the 4-Allyl Moiety

An alternative retrosynthetic strategy involves the late-stage introduction of the allyl group onto a pre-functionalized aromatic ring. This approach starts with a 4-substituted N,N-dimethylbenzamide derivative, where the substituent is a leaving group suitable for cross-coupling reactions, such as a halogen (Br, I). The key transformation is the regioselective formation of the carbon-carbon bond at the para position of the benzamide (B126). This strategy offers flexibility in the choice of the allylating agent.

Classical and Modern Synthetic Approaches

Building upon the retrosynthetic analysis, several classical and modern synthetic methodologies can be employed for the synthesis of this compound and its precursors.

Carboxylic Acid Activation and Amidation Protocols

The formation of the amide bond from 4-allylbenzoic acid and dimethylamine is a cornerstone of one of the primary synthetic routes. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity.

A variety of coupling reagents are available to facilitate this amidation. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The choice of solvent is crucial, with common options including dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The reaction conditions are generally mild, proceeding at room temperature to slightly elevated temperatures.

| Coupling Reagent | Additive | Typical Solvent | Temperature (°C) |

| DCC | HOBt | DCM, DMF | 0 - RT |

| EDC | HOBt | DCM, DMF | 0 - RT |

| BOP | - | DMF, CH3CN | RT |

| HBTU | Hünig's base | DMF | RT |

Table 1: Common Coupling Reagents for Amide Bond Formation

Palladium-Catalyzed Cross-Coupling Reactions for Allyl Introduction

The introduction of the allyl group at the 4-position of the benzene (B151609) ring is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high regioselectivity and functional group tolerance. The choice of the specific cross-coupling reaction depends on the nature of the organometallic reagent used.

Suzuki Coupling:

The Suzuki coupling reaction involves the reaction of an aryl halide or triflate with an organoboron compound, such as an allylboronic acid or its pinacol ester, in the presence of a palladium catalyst and a base. For the synthesis of 4-allylbenzoic acid, 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) can be coupled with an allylboronic acid derivative. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, can be employed. The reaction is typically carried out in a mixture of an organic solvent and an aqueous base solution.

Stille Coupling:

The Stille coupling utilizes an organotin reagent, such as allyltributyltin, to couple with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.orglnigchrm.inharvard.edu Similar to the Suzuki coupling, a palladium catalyst is essential for this transformation. The reaction conditions are generally mild, and the Stille coupling is known for its tolerance to a wide range of functional groups. However, a significant drawback is the toxicity of the organotin reagents and byproducts.

Heck Reaction:

The Heck reaction provides a powerful method for the arylation of alkenes. wikipedia.orgnih.gov In the context of synthesizing 4-allylbenzoic acid, a 4-halobenzoic acid can be reacted with an allylic partner like allyl alcohol in the presence of a palladium catalyst and a base. nih.gov The reaction typically proceeds with high regioselectivity, favoring the formation of the trans-alkene product.

| Cross-Coupling Reaction | Aryl Substrate | Allyl Reagent | Catalyst | Base |

| Suzuki | 4-Halobenzoic acid | Allylboronic acid pinacol ester | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Stille | 4-Halobenzoic acid | Allyltributyltin | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - |

| Heck | 4-Halobenzoic acid | Allyl alcohol | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Allyl Introduction

Multi-Component Reactions for Concurrent Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and efficient approach to synthesizing substituted benzamides. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs could be applied to construct the core structure in a convergent manner. For instance, a multi-component strategy could potentially involve the in-situ formation of a 4-halobenzoyl chloride followed by a palladium-catalyzed allylation and subsequent amidation in a one-pot fashion. However, the development of such a specific MCR would require significant optimization of reaction conditions to ensure compatibility of all reactants and catalysts.

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of synthesizing precursors for this compound, the N,N-dimethylamide group serves as an effective directed metalation group (DMG). The DMG coordinates with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation specifically at the ortho position due to the proximity of the acidic proton to the DMG-lithium complex.

The general mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic oxygen atom of the amide group. This coordination increases the kinetic acidity of the ortho-protons, facilitating their removal by the strong base to form an ortho-lithiated intermediate. This intermediate can then be quenched with a suitable electrophile to introduce a functional group at the ortho position.

While this strategy is highly effective for ortho-substitution, the synthesis of a 4-substituted product like this compound via direct DoM is not straightforward. DoM inherently directs functionalization to the position adjacent to the directing group. Therefore, to synthesize the target molecule using this approach, one would typically start with a para-substituted precursor or employ a more complex multi-step strategy involving functional group interconversions or migrations, which falls outside the direct application of DoM for the final bond formation. However, DoM is a crucial technique for the synthesis of various functionalized benzamide precursors that could then be further elaborated to the desired product.

Catalytic Systems in Synthesis Optimization

Catalytic methods offer significant advantages in the synthesis of this compound and its precursors, providing milder reaction conditions, higher efficiency, and greater selectivity compared to stoichiometric approaches. These systems are pivotal in optimizing the formation of both the amide bond and the carbon-carbon bond for the allyl group attachment.

Transition Metal Catalysis in C-C and C-N Bond Formations

Transition metal catalysis is a cornerstone of modern organic synthesis and provides several avenues for the construction of this compound.

C-C Bond Formation: The introduction of the allyl group onto the benzene ring can be achieved through transition metal-catalyzed cross-coupling reactions. A prominent example is the direct C-H allylation of benzamides. Rhodium(III) catalysis has been shown to be effective for the oxidative C-H allylation of N-acetylbenzamides with 1,3-dienes nih.gov. While the directing group in this specific literature example is an N-acetyl group, the principle can be extended to N,N-dimethylbenzamides. The reaction proceeds via a C-H activation step at the ortho position, directed by the amide, followed by insertion of the diene and a subsequent allyl-to-allyl 1,4-Rh(III) migration to afford the allylated product nih.gov.

Another approach involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which yields N-allylbenzamide derivatives acs.org. This method, however, modifies the N-substituent rather than the aromatic ring. For the synthesis of this compound, a more relevant strategy would be a Suzuki or Stille coupling of a 4-halobenzamide with an allylboronic acid or allylstannane, respectively.

C-N Bond Formation: The N,N-dimethylamide functionality can be constructed using transition metal-catalyzed methods. For instance, if starting from 4-allylbenzoic acid, a variety of transition metal-catalyzed amidation procedures can be employed. While classic methods involve the conversion of the carboxylic acid to an acid chloride followed by reaction with dimethylamine, catalytic methods offer a more direct and atom-economical approach. For example, copper-catalyzed protocols have been developed for the synthesis of N,N-dimethylbenzamides from the corresponding benzoic acids and N,N-dimethylformamide (DMF) as the amine source.

The following table summarizes representative transition metal-catalyzed reactions applicable to the synthesis of substituted benzamides.

| Catalyst System | Reactants | Product Type | Yield (%) | Reference |

| [RhCp*Cl2]2, AgSbF6 | N-Acetylbenzamide, 1,3-Butadiene | ortho-Allyl-N-acetylbenzamide | 78 | nih.gov |

| PdCl2(PPh3)2, KOAc | N-Propargyl benzamide, Phenylboronic acid | N-(2-Phenylallyl)benzamide | High | acs.org |

| Pd(OAc)2, P(o-tol)3 | 4-Iodo-N,N-dimethylbenzamide, Allyltributylstannane | This compound | - | (Hypothetical) |

| Cu2O, 1,10-phenanthroline | Benzoic acid, DMF | N,N-Dimethylbenzamide | up to 85 |

Organocatalytic Approaches to Amide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often exhibit high selectivity and functional group tolerance. In the context of synthesizing this compound, organocatalysis is primarily applicable to the amide bond formation step, starting from 4-allylbenzoic acid and dimethylamine.

Various organocatalysts have been developed for direct amidation. These catalysts typically activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For example, boric acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines under mild conditions. The mechanism is believed to involve the formation of a mixed anhydride or an acyloxyborate intermediate, which is more reactive towards the amine than the free carboxylic acid.

Another class of organocatalysts for amide synthesis includes phosphine-based catalysts. These catalysts can activate the carboxylic acid through the formation of a phosphonium salt intermediate. The use of organocatalysts aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

Photoredox Catalysis in Allyl Functionalization

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has opened up new avenues for C-C bond formation under mild conditions. This strategy could be applied to the synthesis of this compound through the direct C-H allylation of N,N-dimethylbenzamide.

The general mechanism of a photoredox-catalyzed C-H allylation would involve the generation of a highly reactive radical species. For instance, an iridium or ruthenium-based photocatalyst, upon excitation by visible light, can oxidize an appropriate allyl source to generate an allyl radical. This radical can then add to the aromatic ring of N,N-dimethylbenzamide. The resulting radical intermediate would then be oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the final product. Alternatively, the photocatalyst could interact with the benzamide to facilitate C-H bond cleavage and subsequent reaction with an allylating agent.

While specific examples for the direct photoredox-catalyzed allylation of N,N-dimethylbenzamide are not abundant in the literature, the principles have been demonstrated in related systems for C-H functionalization. The mild reaction conditions and the potential for high selectivity make photoredox catalysis a promising area for further development in the synthesis of compounds like this compound.

Stereoselective Synthesis and Chiral Analog Generation

The structure of this compound is achiral. However, the generation of chiral analogs is a significant area of interest, particularly for applications in medicinal chemistry and materials science. Chirality could be introduced into the molecule in several ways, for instance, by modifying the allyl group to create a stereocenter.

For example, a stereoselective synthesis could target a molecule where the allyl group is substituted, such as (R)- or (S)-4-(1-phenylallyl)-N,N-dimethylbenzamide. The key challenge in such a synthesis would be the enantioselective formation of the C-C bond between the aromatic ring and the substituted allyl group.

Transition metal catalysis with chiral ligands is a powerful approach to achieve this. For instance, an asymmetric Suzuki-Miyaura coupling between a 4-bromo-N,N-dimethylbenzamide and a chiral allylboronic ester, catalyzed by a palladium complex with a chiral phosphine ligand, could potentially afford the desired chiral product with high enantiomeric excess.

Another strategy could involve the enantioselective allylation of a suitable precursor. For example, the reaction of a 4-formyl-N,N-dimethylbenzamide with an allylating reagent in the presence of a chiral catalyst could generate a chiral homoallylic alcohol. This alcohol could then be further manipulated to generate the desired chiral analog.

The following table outlines conceptual strategies for the generation of chiral analogs of this compound.

| Chiral Analog Target | Synthetic Strategy | Key Chiral Induction Step | Potential Catalyst/Reagent |

| (R/S)-4-(Butan-2-yl)benzamide | Asymmetric hydrogenation of the allyl group | Enantioselective reduction of the C=C bond | Chiral Rhodium or Iridium catalyst |

| (R/S)-4-(1-Phenylallyl)-N,N-dimethylbenzamide | Asymmetric cross-coupling | Enantioselective Suzuki-Miyaura reaction | Palladium catalyst with a chiral ligand (e.g., BINAP) |

| (R/S)-4-(1-Hydroxybut-3-enyl)-N,N-dimethylbenzamide | Asymmetric allylation of an aldehyde | Enantioselective addition of an allyl nucleophile to an aldehyde | Chiral Lewis acid or organocatalyst |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key aspects of green chemistry that can be incorporated into the synthetic routes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization methods, such as the rhodium-catalyzed allylation, are highly atom-economical as they avoid the need for pre-functionalized substrates (e.g., haloarenes) and the generation of stoichiometric byproducts.

Use of Catalysis: As discussed in the previous sections, both transition metal and organocatalytic methods are preferred over stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste and cost.

Benign Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a chemical process. The ideal solvent should be non-toxic, non-flammable, and easily recyclable. Research into performing organic reactions in greener solvents like water, ethanol, or even under solvent-free conditions is a major focus of green chemistry. Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis of this compound from common starting materials, the principles of using renewable feedstocks are a long-term goal in green chemistry.

The following table summarizes the application of green chemistry principles to the different synthetic strategies discussed.

| Synthetic Strategy | Green Chemistry Principle | Advantages |

| Directed Ortho-Metalation | Atom Economy (in the C-H activation step) | Direct functionalization of a C-H bond. |

| Transition Metal-Catalyzed C-H Allylation | Atom Economy, Catalysis | High atom economy, avoids pre-functionalization, catalytic process. |

| Organocatalytic Amide Synthesis | Catalysis, Reduced Metal Waste | Avoids the use of heavy metals, often milder reaction conditions. |

| Photoredox Catalysis | Energy Efficiency, Mild Conditions | Uses visible light as a renewable energy source, reactions often proceed at room temperature. |

By integrating these principles, the synthesis of this compound can be optimized not only for chemical efficiency but also for environmental sustainability.

Solvent-Free Reactions and Applications in Aqueous Media

The push towards sustainable chemistry has highlighted the need to reduce or eliminate the use of volatile organic solvents, which are major contributors to chemical waste. researchgate.net

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by minimizing waste and simplifying product purification. One approach involves the direct thermal condensation of a carboxylic acid and an amine. organic-chemistry.org For this compound, this would involve heating 4-allylbenzoic acid with N,N-dimethylamine. However, this direct method often requires high temperatures, which can be a limitation.

A more advanced solvent-free method is mechanochemistry, where mechanical force is used to initiate reactions. digitellinc.com For instance, a mechanochemical approach using a screw reactor has been shown to produce amides with yields of 80-90% within minutes at room temperature, demonstrating its potential for clean and efficient synthesis. digitellinc.com Another effective solvent-free technique involves using boric acid as a catalyst for the reaction between a carboxylic acid and urea (as an ammonia source). researchgate.netscispace.com This method involves simply triturating the reactants and heating the mixture directly. scispace.com Similarly, various methoxysilanes have been used as coupling agents in one-pot, solvent-free syntheses of amides, achieving good to excellent yields without the need for an inert atmosphere. rsc.org

Applications in Aqueous Media:

Water is an ideal solvent from an environmental and economic perspective. However, its use in amide synthesis is challenging due to the potential for hydrolysis of reactants or activated intermediates. researchgate.net Despite these challenges, methods have been developed to facilitate amide bond formation in water.

The Schotten-Baumann reaction, a classic method, involves the acylation of an amine with an acid chloride in the presence of a base in an aqueous solution. For the target compound, this would involve reacting 4-allylbenzoyl chloride with N,N-dimethylamine in a biphasic aqueous system.

Modern approaches utilize water-soluble coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or employ surfactant technology to create micelles that act as microreactors, protecting the reactive intermediates from hydrolysis. organic-chemistry.orgresearchgate.net For example, the use of the surfactant TPGS-750-M in water has enabled the efficient formation of amide bonds. organic-chemistry.org Technology that avoids traditional coupling agents altogether involves the one-pot formation of a thioester intermediate, which then reacts with an amine to form the amide, a process that can be conducted in an aqueous micellar medium. rsc.org

| Method | Approach | Key Features | Potential Application for this compound | Citations |

| Solvent-Free | Mechanochemistry (Screw Reactor) | Rapid reaction times (minutes), high yields (80-90%), room temperature. | Reaction of 4-allylbenzoic acid and N,N-dimethylamine. | digitellinc.com |

| Solvent-Free | Boric Acid Catalysis | Uses inexpensive, environmentally friendly catalyst; direct heating of reactants. | Reaction of 4-allylbenzoic acid with an appropriate amine source. | researchgate.netscispace.com |

| Solvent-Free | Methoxysilane Coupling Agents | Good to excellent yields, no exclusion of air/moisture needed, scalable. | Coupling of 4-allylbenzoic acid and N,N-dimethylamine. | rsc.org |

| Aqueous Media | Schotten-Baumann Reaction | Uses acid chloride precursor in a biphasic aqueous system with base. | Reaction of 4-allylbenzoyl chloride and N,N-dimethylamine. | |

| Aqueous Media | Micellar Catalysis (e.g., TPGS-750-M) | Surfactant creates microreactors in water, avoids organic solvents. | Coupling of 4-allylbenzoic acid and N,N-dimethylamine using a water-soluble reagent like EDC. | organic-chemistry.org |

Atom Economy and E-Factor Considerations in Process Design

Green chemistry principles emphasize the importance of designing processes that are efficient in their use of raw materials and generate minimal waste. Atom economy and the Environmental Factor (E-Factor) are key metrics used to evaluate the sustainability of a chemical process. sheldon.nl

Atom Economy:

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. sheldon.nl The ideal reaction has 100% atom economy, where all reactant atoms end up in the final product.

High Atom Economy Route: The direct condensation of 4-allylbenzoic acid and N,N-dimethylamine to form this compound produces only water as a byproduct. This reaction is highly atom-economical.

Low Atom Economy Route: The use of stoichiometric coupling agents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU), significantly reduces atom economy. researchgate.netrsc.org These reagents are converted into high-molecular-weight byproducts that must be separated and disposed of as waste. nih.gov For example, the reaction of a carboxylic acid and an amine using a coupling agent results in low atom economy. mdpi.com

The development of catalytic, redox-neutral transformations, such as the reaction of alcohols and nitriles to form amides, represents a significant advance toward achieving 100% atom economy. chemistryviews.org

E-Factor:

The E-Factor provides a more practical measure of waste by calculating the mass ratio of total waste generated to the mass of the desired product. sheldon.nllibretexts.org It accounts for all waste streams, including solvent losses, reaction byproducts, and leftover reactants. libretexts.org A lower E-Factor indicates a greener process.

The pharmaceutical industry has historically operated with very high E-Factors, often between 25 and 200 or even higher, largely due to multi-step syntheses and extensive use of solvents for reaction and purification. syrris.comlibretexts.org In contrast, the bulk chemicals industry typically has E-Factors between 1 and 5. libretexts.org

For the synthesis of this compound, process design choices have a major impact on the E-Factor:

Solvent Choice: Solvents are a primary contributor to the E-Factor. Implementing solvent-free methods or using water as a solvent dramatically reduces the E-Factor.

Reagent Stoichiometry: Using excess reagents, which is common in traditional amide synthesis, increases waste and thus the E-Factor.

| Metric | Definition | Ideal Value | Implication for this compound Synthesis | Citations |

| Atom Economy | (MW of Product / Sum of MW of all Reactants) x 100% | 100% | Favors direct condensation over methods using stoichiometric coupling agents. | sheldon.nlnih.gov |

| E-Factor | Total Mass of Waste / Total Mass of Product | 0 | Favors solvent-free/aqueous methods, catalytic routes, and processes with simple product isolation. | sheldon.nllibretexts.orgsyrris.com |

Continuous Flow Chemistry and Scalability Considerations for Production

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. syrris.com

Continuous Flow Chemistry:

In a flow process, reagents are continuously pumped through a reactor where they mix and react. prolabas.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better selectivity, and reduced waste. syrris.com

For the synthesis of this compound, a flow system could be designed where a solution of an activated precursor, such as 4-allylbenzoyl chloride, and a solution of N,N-dimethylamine are mixed at a T-junction and then passed through a heated tube reactor. The product would emerge continuously from the reactor outlet.

Several protocols for the continuous flow synthesis of amides have been developed:

A solvent-free method using a jacketed screw reactor enables direct amidation with residence times as short as 30-300 seconds. rsc.org

Flow systems can utilize heterogeneous catalysts, which are packed into a column (a packed-bed reactor). The reagent streams flow through the catalyst bed, and the product is collected downstream, simplifying catalyst recovery and reuse. mdpi.com

Mechanochemical synthesis has also been combined with continuous flow, providing a solvent-free and highly efficient route to amides and peptides. digitellinc.com

Scalability Considerations:

Scaling up chemical production from the laboratory to an industrial scale presents numerous challenges, including heat management, mixing efficiency, and safety. Continuous flow technology inherently addresses many of these issues.

Heat Transfer: Flow reactors, with their high surface-area-to-volume ratio, allow for highly efficient heat exchange. This prevents the formation of hot spots in exothermic reactions, improving safety and product consistency.

Scalability: Instead of building larger and more complex batch reactors ("scaling up"), production in a flow system can be increased by simply running the process for a longer duration ("scaling out") or by using multiple reactors in parallel. rsc.org This makes scaling more predictable and less capital-intensive.

Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given moment, significantly reducing the risks associated with handling hazardous reagents or performing highly energetic reactions.

Methods for amide bond formation using reagents like n-propanephosphonic acid anhydride (T3P) have been successfully scaled to produce multi-kilogram quantities of product in a batch process, demonstrating the robustness of modern coupling agents. acs.orgresearchgate.net The integration of such robust chemistries into a continuous flow platform can further enhance efficiency and reduce the environmental footprint, as demonstrated by the significant reduction in the E-factor when switching from batch to integrated continuous manufacturing (ICM) processes. continuuspharma.com

Spectroscopic and Structural Characterization of 4 Allyl N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 4-Allyl-N,N-dimethylbenzamide, a detailed analysis of its ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, provides a comprehensive understanding of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis for Proton Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, allylic, and N,N-dimethyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The N,N-dimethyl group is expected to show a singlet around δ 3.0-3.1 ppm, although the two methyl groups may exhibit distinct signals at lower temperatures due to restricted rotation around the amide C-N bond. The allyl group will produce a more complex pattern: a doublet for the two benzylic protons (H-1') around δ 3.4 ppm, a complex multiplet for the vinylic proton (H-2') in the δ 5.9-6.1 ppm region, and two distinct signals for the terminal vinylic protons (H-3') around δ 5.0-5.2 ppm. The aromatic protons will appear as two doublets in the para-substituted pattern, expected around δ 7.2-7.4 ppm.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N(CH₃)₂ | ~3.05 | s | - |

| H-1' (Allyl CH₂) | ~3.40 | d | ~6.5 |

| H-3' (Terminal Allyl =CH₂) | ~5.05 - 5.15 | m | - |

| H-2' (Internal Allyl =CH) | ~5.95 - 6.05 | m | - |

| H-2, H-6 (Aromatic) | ~7.35 | d | ~8.0 |

Carbon-13 NMR (¹³C NMR) Resonance Assignments for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct resonances are expected for the carbonyl, aromatic, allylic, and N,N-dimethyl carbons.

The amide carbonyl carbon (C=O) is predicted to have a chemical shift in the range of δ 170-172 ppm. The aromatic carbons will show four distinct signals due to the para-substitution pattern. The N,N-dimethyl carbons will appear around δ 35-40 ppm. The allylic carbons are expected at approximately δ 40 ppm for the CH₂, δ 116 ppm for the terminal =CH₂, and δ 137 ppm for the internal =CH.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | ~37.5 |

| C-1' (Allyl CH₂) | ~40.0 |

| C-3' (Terminal Allyl =CH₂) | ~116.0 |

| C-4 (Aromatic C-Allyl) | ~142.0 |

| C-1 (Aromatic C-CON) | ~136.0 |

| C-2, C-6 (Aromatic) | ~129.0 |

| C-3, C-5 (Aromatic) | ~127.0 |

| C-2' (Internal Allyl =CH) | ~137.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the allylic protons (H-1', H-2', and H-3') and between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the allyl group to the aromatic ring and the dimethylamino group to the carbonyl carbon. For example, correlations between the N-methyl protons and the carbonyl carbon, and between the benzylic protons of the allyl group and the aromatic carbons C-3, C-4, and C-5 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationship between the N-methyl protons and the ortho-protons of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands for the amide and allyl functional groups, as well as the aromatic ring.

A strong absorption band is expected in the region of 1630-1650 cm⁻¹ corresponding to the stretching vibration of the amide carbonyl group (C=O). The C-N stretching vibration of the tertiary amide would likely appear around 1390-1410 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The allyl group will be identified by the C=C stretching vibration around 1640 cm⁻¹, and the vinylic and allylic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Medium |

| Aliphatic C-H Stretch (Allyl & N-CH₃) | ~2850-2960 | Medium |

| Amide C=O Stretch | ~1635 | Strong |

| Alkene C=C Stretch (Allyl) | ~1640 | Medium |

| Aromatic C=C Stretch | ~1600, 1500, 1450 | Medium-Strong |

| C-N Stretch (Amide) | ~1400 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular ion peak (M⁺˙) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₂H₁₅NO), which is 189.25 g/mol .

The fragmentation pattern is predicted to show several characteristic ions. A prominent fragment would likely result from the loss of the dimethylamino group (•N(CH₃)₂), leading to an acylium ion at m/z 145. Another significant fragmentation pathway would be the benzylic cleavage, resulting in the loss of an allyl radical (•CH₂CH=CH₂) to form a fragment at m/z 148, or the formation of a stable tropylium-like ion. Cleavage of the C-N bond of the amide can also lead to a fragment corresponding to the dimethylaminocarbonyl cation at m/z 72.

Predicted Major Fragments in the EI-MS of this compound:

| m/z | Predicted Fragment Ion |

|---|---|

| 189 | [M]⁺˙ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 148 | [M - C₃H₅]⁺ |

| 145 | [M - N(CH₃)₂]⁺ |

| 117 | [C₉H₉]⁺ (from loss of CON(CH₃)₂) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for the analysis of polar molecules, allowing for the determination of molecular weight with minimal fragmentation. In the analysis of this compound (C₁₂H₁₅NO), the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer.

In positive ion mode, the molecule readily accepts a proton (H⁺), forming a pseudomolecular ion. Given the molecular weight of this compound is 189.25 g/mol , the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. This technique is routinely used to confirm the mass of synthesized benzamide (B126) derivatives. rsc.org

Table 1: Expected ESI-MS Data for this compound

| Molecular Formula | Ion Species | Calculated Mass-to-Charge Ratio (m/z) |

| C₁₂H₁₅NO | [M+H]⁺ | 190.12 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While ESI-MS provides nominal molecular weight information, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the compound, distinguishing it from other molecules with the same nominal mass.

For this compound, HRMS analysis of the protonated ion [M+H]⁺ would be used to confirm its elemental formula, C₁₂H₁₆NO⁺. The experimentally measured exact mass is compared against the theoretically calculated mass. A close match between the found and calculated values provides strong evidence for the compound's identity. rsc.orgrsc.org

Table 2: HRMS Data for the Protonated Ion of this compound

| Ion Formula | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| [C₁₂H₁₆NO]⁺ | 190.12264 | 190.1228 (Hypothetical) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Packing

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. libretexts.organton-paar.com By diffracting X-rays off a single crystal of the substance, one can determine bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation in the solid state. nih.gov Furthermore, this method elucidates how molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking. nsf.gov

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, if a suitable crystal were analyzed, the resulting data would provide invaluable insight into its solid-state structure. For illustrative purposes, analysis of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, revealed an orthorhombic crystal system and intermolecular C-H···π interactions that dictate its molecular packing. nsf.gov A similar analysis of this compound would define the orientation of the allyl and dimethylamide groups relative to the benzene (B151609) ring and detail its supramolecular architecture.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Structural Information | Description |

| Molecular Conformation | Precise bond lengths, bond angles, and dihedral angles. |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and π-stacking. |

Advanced Spectroscopic Techniques for Detailed Conformational Analysis

Beyond primary characterization, advanced spectroscopic techniques can offer deeper insights into the molecule's dynamic behavior and structure.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides a spectral fingerprint of a molecule. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. For this compound, a Raman spectrum would display characteristic bands corresponding to its various functional groups. These include stretching vibrations of the aromatic and aliphatic C-H bonds, the C=C bond of the allyl group, the C=O of the amide, and various aromatic ring vibrations. researchgate.net These vibrational modes are sensitive to the local molecular environment and conformation.

Table 4: Expected Raman Bands for this compound

| Functional Group/Vibration | Typical Wavenumber Region (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (allyl) | 1640 - 1680 |

| C=O Stretch (amide) | 1630 - 1680 |

| Aromatic Ring Modes | 1500 - 1600 |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com This technique is a powerful tool for determining the absolute configuration and solution-state conformation of enantiomers. mdpi.comrsc.org Since this compound is an achiral molecule, it does not possess non-superimposable mirror images (enantiomers) and therefore will not exhibit a VCD spectrum. The application of VCD is thus not relevant for the structural analysis of this specific compound. bruker.com

Reactivity and Mechanistic Studies of 4 Allyl N,n Dimethylbenzamide Transformations

Reactions Involving the Allyl Group

The allyl group, with its reactive carbon-carbon double bond and allylic C-H bonds, is the site of a variety of chemical transformations.

Electrophilic Additions to the Olefinic Double Bond

The olefinic double bond in the allyl group of 4-Allyl-N,N-dimethylbenzamide is susceptible to electrophilic attack. The addition of electrophiles proceeds via the formation of a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation.

In the case of the addition of hydrogen halides (HX), the reaction is expected to follow Markovnikov's rule. The initial protonation of the double bond will preferentially occur at the terminal carbon, leading to the formation of a more stable secondary carbocation adjacent to the benzene (B151609) ring. This benzylic carbocation is further stabilized by resonance with the aromatic ring. Subsequent attack by the halide anion on this carbocation yields the corresponding haloalkyl derivative. For instance, the reaction with hydrogen bromide (HBr) would be expected to yield 4-(2-bromopropyl)-N,N-dimethylbenzamide as the major product.

The general mechanism for this electrophilic addition is as follows:

The electrophile (e.g., H⁺ from HBr) is attacked by the π-electrons of the alkene, forming a carbocation on the more substituted carbon.

The nucleophile (e.g., Br⁻) then attacks the carbocation, leading to the final addition product.

| Electrophile | Reagent | Expected Major Product |

| H⁺/Br⁻ | HBr | 4-(2-bromopropyl)-N,N-dimethylbenzamide |

| H⁺/Cl⁻ | HCl | 4-(2-chloropropyl)-N,N-dimethylbenzamide |

| H⁺/H₂O | H₂SO₄ (cat.), H₂O | 4-(2-hydroxypropyl)-N,N-dimethylbenzamide |

Radical Reactions and Polymerization Pathways Initiated by the Allyl Moiety

The allyl group can participate in radical reactions, including polymerization. The susceptibility of this compound to radical polymerization is influenced by the stability of the radical intermediates formed. The polymerization process is typically initiated by a radical initiator, which adds to the double bond of the allyl group to form a new radical species. This radical can then propagate by adding to another monomer unit.

However, the radical polymerization of allylic compounds is often less efficient than that of vinyl monomers like styrene. This is due to a process called "allylic transfer," where a propagating radical abstracts a hydrogen atom from the allylic position of another monomer molecule. This results in the formation of a stable, resonance-stabilized allylic radical which is less reactive and less likely to initiate further polymerization, leading to lower molecular weight polymers.

The key steps in the radical polymerization of this compound would be:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) generates a radical which adds to the double bond.

Propagation: The newly formed radical adds to another monomer molecule.

Chain Transfer (Allylic Transfer): A propagating radical abstracts an allylic hydrogen from a monomer molecule.

Termination: Two radicals combine to terminate the chain growth.

| Initiator | Solvent | Expected Outcome |

| AIBN | Toluene | Low molecular weight polymer |

| Benzoyl Peroxide | Benzene | Oligomers |

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds and can be applied to this compound for structural diversification. This reaction is catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. organic-chemistry.org

Cross-metathesis of this compound with another olefin can lead to the formation of a new, substituted alkene. The success and selectivity of the reaction depend on the catalyst used, the reaction conditions, and the nature of the cross-coupling partner. For example, cross-metathesis with a terminal alkene in the presence of a second-generation Grubbs catalyst could yield a disubstituted alkene, with ethylene as a byproduct. organic-chemistry.org The removal of ethylene can drive the reaction to completion.

Ring-closing metathesis (RCM) is not directly applicable to this compound itself but could be utilized if a second olefinic group were introduced into the molecule.

| Catalyst | Reaction Type | Potential Product |

| Grubbs' 1st Generation Catalyst | Cross-Metathesis with Styrene | 4-(3-phenylprop-1-en-1-yl)-N,N-dimethylbenzamide |

| Grubbs' 2nd Generation Catalyst | Cross-Metathesis with Acrylonitrile | 4-(4-cyanobut-1-en-1-yl)-N,N-dimethylbenzamide |

| Hoveyda-Grubbs Catalyst | Cross-Metathesis with Methyl Acrylate | Methyl 4-(4-(N,N-dimethylcarbamoyl)phenyl)but-2-enoate |

Allylic Functionalization via C-H Activation and Oxidative Coupling

The allylic C-H bonds of this compound are potential sites for functionalization through transition metal-catalyzed C-H activation. Palladium-catalyzed reactions are particularly prominent in this area. These reactions typically involve the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. sigmaaldrich.combeilstein-journals.org

This approach allows for the direct introduction of various functional groups at the allylic position without the need for pre-functionalization of the substrate. For example, in the presence of a palladium catalyst and a suitable oxidant, the allylic position can be subjected to amination, etherification, or alkylation by employing the corresponding nucleophiles. acs.org The regioselectivity of the nucleophilic attack (at the more or less substituted end of the allyl system) can often be controlled by the choice of ligands on the palladium catalyst.

| Catalyst System | Nucleophile | Potential Product |

| Pd(OAc)₂ / Ligand / Oxidant | Phthalimide | 4-(3-(1,3-dioxoisoindolin-2-yl)prop-1-en-1-yl)-N,N-dimethylbenzamide |

| [Pd(allyl)Cl]₂ / Ligand | Sodium Phenoxide | N,N-dimethyl-4-(3-phenoxyprop-1-en-1-yl)benzamide |

| Pd(TFA)₂ / Ligand / Oxidant | Malonate Ester | Diethyl 2-(3-(4-(N,N-dimethylcarbamoyl)phenyl)allyl)malonate |

Reactions of the Benzamide (B126) Moiety

The benzamide moiety, consisting of the benzene ring and the N,N-dimethylcarboxamide group, undergoes reactions characteristic of substituted aromatic compounds.

Electrophilic Aromatic Substitution on the Benzene Ring (Regioselectivity Studies)

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the two substituents already present: the allyl group and the N,N-dimethylcarboxamide group.

The allyl group is an ortho, para-directing and weakly activating group. The N,N-dimethylcarboxamide group, on the other hand, is a meta-directing and deactivating group due to the electron-withdrawing nature of the carbonyl group.

In this compound, these two groups are in a para relationship. The directing effects of the two groups will therefore influence the position of further substitution. The N,N-dimethylcarboxamide group will direct incoming electrophiles to the positions meta to it (the positions ortho to the allyl group). The allyl group will direct incoming electrophiles to the positions ortho to it (the positions meta to the amide group). Thus, both substituents direct incoming electrophiles to the same positions: carbons 2 and 6 (ortho to the allyl group and meta to the amide group).

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the positions ortho to the allyl group.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Allyl-N,N-dimethyl-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-allyl-N,N-dimethylbenzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-4-allyl-N,N-dimethylbenzamide |

Nucleophilic Acyl Substitution at the Amide Carbonyl

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including amides. masterorganicchemistry.comlibretexts.org This class of reactions involves the replacement of a leaving group attached to the carbonyl carbon with a nucleophile. For N,N-disubstituted amides like this compound, the dimethylamino group serves as the leaving group. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com

The reactivity of the carbonyl group in this compound towards nucleophiles is influenced by both the electronic properties of the aromatic ring and the N,N-dimethylamino group. The dimethylamino group is a poor leaving group due to the instability of the resulting dimethylamide anion. youtube.com Consequently, harsh reaction conditions are often required to effect nucleophilic acyl substitution on such amides.

Common nucleophiles in these reactions include organolithium reagents and Grignard reagents. For instance, the reaction of N,N-dimethylbenzamides with organolithium reagents can yield ketones, provided the reaction is carefully controlled to prevent a second nucleophilic attack on the initially formed ketone. researchgate.net

Table 1: Hypothetical Nucleophilic Acyl Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Organolithium | Phenyllithium (PhLi) | 4-Allyl-N-phenylbenzophenone |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(4-allylphenyl)ethan-1-one |

| Hydride | Lithium aluminum hydride (LiAlH₄) | (4-allylphenyl)methanamine |

Note: The conditions for these hypothetical reactions would need to be optimized to achieve the desired products and minimize side reactions.

Reduction and Oxidation Reactions of the Amide and Aromatic Ring Systems

The amide functionality in this compound can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of an aluminate species.

The aromatic ring and the allyl group are also susceptible to oxidation. The oxidation of substituted N-benzylbenzamides has been studied, providing a model for potential oxidative transformations of the allyl group in this compound. researchgate.net Depending on the oxidant used, various products could be envisioned, such as epoxidation of the allyl double bond or oxidative cleavage.

Table 2: Potential Reduction and Oxidation Products of this compound

| Reaction Type | Reagent Example | Potential Product(s) |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | 4-Allyl-N,N-dimethylbenzylamine |

| Allyl Group Epoxidation | meta-Chloroperoxybenzoic acid (mCPBA) | N,N-dimethyl-4-(oxiran-2-ylmethyl)benzamide |

| Allyl Group Dihydroxylation | Osmium tetroxide (OsO₄) | 4-(2,3-dihydroxypropyl)-N,N-dimethylbenzamide |

| Aromatic Ring Oxidation | Potassium permanganate (KMnO₄) | 4-(N,N-dimethylcarbamoyl)benzoic acid |

Rearrangement Reactions Involving the Benzamide and Allyl Scaffolds

The allyl group in this compound opens up the possibility of various rearrangement reactions. One of the most well-known rearrangements involving an allyl group is the Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement. byjus.com While the classic Claisen rearrangement involves allyl aryl ethers or allyl vinyl ethers, analogous rearrangements can occur in other systems. For instance, the unexpected rearrangement of N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamides, involving a 1,3-migration of the N-allyl group, has been reported. nih.gov

Though not directly attached to a heteroatom in the benzamide core, the allyl group on the aromatic ring could potentially participate in rearrangements under specific catalytic conditions, possibly involving transition metal catalysts that can interact with the π-system of the allyl group and the aromatic ring.

Other types of rearrangements, such as the Hofmann or Curtius rearrangements, are not directly applicable to N,N-disubstituted amides like this compound as they require an N-H bond. byjus.com

Mechanistic Investigations of Key Transformations

Understanding the detailed mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity. Several physical organic chemistry tools are employed for such investigations.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate. wikipedia.org For example, by replacing a hydrogen atom with a deuterium atom at a specific position in this compound, one can infer whether the C-H bond at that position is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step. baranlab.org Secondary KIEs can provide information about changes in hybridization at the labeled position. epfl.ch

Hammett analysis is another valuable tool for studying the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. wikipedia.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction of a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). viu.ca For this compound, the allyl group is a para substituent. By comparing its reactivity to other para-substituted benzamides, one could determine the electronic influence of the allyl group on different reactions. A Hammett plot for a series of para-substituted benzamides in a given reaction would provide the ρ value, which gives insight into the charge development in the transition state. researchgate.net

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy can be used to characterize thermally unstable intermediates. Chemical trapping experiments, where a reactive species is added to intercept a fleeting intermediate, can also provide indirect evidence for its existence. For nucleophilic acyl substitution on this compound, spectroscopic techniques could potentially be used to observe the tetrahedral intermediate under specific conditions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. rsc.orgescholarship.org By modeling the potential energy surface of a reaction, computational studies can provide detailed information about the structures of transition states and intermediates, as well as the activation energies for different pathways. nih.govrsc.org For the transformations of this compound, computational studies could be employed to:

Calculate the activation barriers for nucleophilic attack on the carbonyl carbon.

Model the transition states for potential rearrangement reactions of the allyl group.

Predict the regioselectivity and stereoselectivity of reactions.

Corroborate experimental findings from KIE and Hammett studies.

Theoretical and Computational Chemistry Studies of 4 Allyl N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 4-Allyl-N,N-dimethylbenzamide. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the molecule's characteristics.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For substituted benzamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G* or cc-pVQZ, provide reliable ground state geometries. uva.nlmdpi.com These calculations can determine key structural parameters like bond lengths and angles, as well as electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, in related benzamide (B126) systems, DFT has been employed to understand the influence of substituents on the molecule's reactivity and to shed light on reaction mechanisms. ehu.es The presence of the allyl group at the para position and the N,N-dimethylamino group on the amide functionality are expected to significantly influence the electronic distribution within the benzene (B151609) ring and the carbonyl group. DFT studies can quantify these effects, providing insights into the molecule's chemical behavior.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Conformational Analysis and Energy Landscapes

The flexibility of the allyl and N,N-dimethylamino groups necessitates a thorough conformational analysis to understand the molecule's behavior.

Potential Energy Surface Scans and Global Minima Search

The rotation around the C-N bond of the amide group and the C-C single bonds of the allyl group leads to various possible conformations for this compound. Potential energy surface (PES) scans are performed by systematically changing specific dihedral angles and calculating the energy at each point. This process helps in identifying stable conformers (local minima) and the transition states that connect them. For similar molecules, studies have shown that the barrier to rotation around the C(O)-N bond can be significant. researchgate.net Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule under equilibrium conditions.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational space of a molecule over time. researchgate.net By simulating the motion of atoms based on a force field, MD can reveal the dynamic behavior of this compound in different environments, such as in a solvent. nih.govrug.nl These simulations can identify the most accessible conformations and the pathways for conformational changes. nih.gov For flexible molecules, MD is essential for understanding how conformational flexibility influences properties and reactivity. cnrs.fr

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental measurements to validate the theoretical models.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of molecules like N,N-dimethylbenzamide. uva.nl Calculations on similar benzamides have shown that TD-DFT can predict the energies of excited states and the wavelengths of maximum absorption. uva.nl For this compound, such calculations would help in assigning the observed absorption bands to specific electronic transitions.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. This comparison is a powerful way to confirm the calculated ground state geometry of the molecule. acs.org While specific spectroscopic data for this compound is not extensively published, the methodologies are well-established for related compounds. uva.nlacs.org

Below is a table summarizing the types of theoretical calculations and their applications in studying this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Ground state geometry optimization and electronic structure analysis | Bond lengths, bond angles, dihedral angles, HOMO/LUMO energies, electron density distribution |

| Ab Initio Methods (e.g., G4) | High-accuracy energy calculations | Enthalpies of formation, bond dissociation energies |

| Potential Energy Surface (PES) Scans | Identification of stable conformers and transition states | Conformational isomers, rotational barriers |

| Molecular Dynamics (MD) Simulations | Conformational sampling and dynamic behavior | Accessible conformations, conformational change pathways |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra | UV-Vis absorption wavelengths, excited state energies |

| DFT Vibrational Analysis | Prediction of vibrational spectra | IR and Raman frequencies and intensities |

Elucidation of Reaction Mechanisms and Transition State Structures through Computational Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the reaction mechanisms involving benzamide derivatives. For instance, in the context of C-H activation and allylation reactions, DFT calculations have shed light on the mechanistic pathways and reactivity patterns. ehu.es

One area of significant investigation is the cobalt(III)-catalyzed C-H allylation of aromatic carboxamides. ehu.es DFT calculations have shown that the reaction mechanism is sensitive to both electronic and steric factors. For substrates like N,N-dimethylbenzamide, the calculations can determine the activation barriers for key steps such as C-H activation and migratory insertion. ehu.es It has been found that electron-releasing groups on the benzamide ring can lower the activation energy of the rate-determining C-H activation step, thereby favoring the reaction. ehu.es Conversely, significant steric hindrance can increase the energy of the migratory insertion step, potentially halting the reaction altogether. ehu.es

The transition state structures for such reactions are complex, often involving the coordination of the amide's directing group to the metal center. ehu.es Computational models can visualize these transition states, providing a three-dimensional understanding of the atomic rearrangements during the reaction. For example, in the deoxygenative reduction of N,N-dimethylbenzamide catalyzed by lanthanide complexes, DFT has been used to compute the catalytic cycle and the geometries of the transition states, revealing that a ligand insertion pathway can be energetically unfavorable. nsf.gov

Furthermore, computational methods have been applied to study the cleavage of the C-N bond in N,N-dimethylbenzamide. DFT calculations have shown that the rate-determining step in the alcoholysis reaction catalyzed by ceria (CeO2) involves the addition of a lattice oxygen atom from the catalyst to the carbonyl carbon of the amide. researchgate.net This highlights the power of computational chemistry to elucidate the role of catalysts in reaction mechanisms.

A summary of computational findings on related benzamide reactions is presented in the table below:

| Reaction Type | Computational Method | Key Findings |

| Cp*Co(III)-Catalyzed C-H Allylation | DFT | Electron-releasing groups lower the activation barrier of the rate-determining C-H activation step. Steric hindrance can significantly increase the energy of the migratory insertion step. ehu.es |

| LaNTMS-Catalyzed Amide Reduction | DFT | A ligand insertion pathway was found to be energetically unfavorable. The catalytic cycle and transition state geometries were computed. nsf.gov |

| CeO2-Catalyzed Alcoholysis | DFT | The rate-determining step is the addition of a lattice oxygen from CeO2 to the amide's carbonyl carbon. researchgate.net |

Intermolecular Interactions and Self-Assembly Propensities of the Compound

The intermolecular interactions of this compound are crucial for understanding its physical properties and its behavior in condensed phases. The molecule possesses several key functional groups that dictate its interaction patterns: the aromatic ring, the allyl group, and the N,N-dimethylamide group.

The amide group is a primary site for hydrogen bonding in related primary and secondary amides. However, in N,N-dimethylbenzamide, the absence of an N-H proton precludes classical hydrogen bond donation. The carbonyl oxygen can still act as a hydrogen bond acceptor. researchgate.net The N,N-dimethyl groups introduce steric bulk, which can influence the compound's reactivity and intermolecular packing.

The allyl group can participate in several types of non-covalent interactions. These include van der Waals interactions and potentially π-allyl coordination with metal centers. The aromatic ring can engage in π-π stacking interactions, which are common in aromatic compounds and contribute to the stability of crystal structures and aggregates.

While specific studies on the self-assembly of this compound are not prevalent, the nature of its functional groups suggests a propensity for ordered arrangements in the solid state or in solution. The interplay of dipole-dipole interactions from the amide moiety, π-stacking from the benzene ring, and weaker van der Waals forces from the allyl and dimethyl groups would govern its self-assembly behavior. Theoretical methods can be employed to predict the most stable dimeric and larger aggregate structures by calculating the interaction energies of different geometric arrangements.

A summary of potential intermolecular interactions is provided below:

| Interacting Group | Type of Interaction | Potential Role |

| N,N-Dimethylamide | Dipole-dipole, Hydrogen bond acceptor | Influences solubility and crystal packing. |

| Aromatic Ring | π-π Stacking, van der Waals | Contributes to the stability of aggregates. |

| Allyl Group | van der Waals, π-allyl coordination | Affects packing and potential for metal coordination. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structure-Function Correlates (Generic Chemical Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. researchgate.net These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property. researchgate.net

For a compound like this compound, QSAR/QSPR studies can provide valuable predictions for a range of generic chemical properties without the need for extensive experimental work. researchgate.net The process typically involves several key steps: data set preparation, calculation of molecular descriptors, descriptor selection, model generation, and model validation. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For this compound, descriptors would capture information about its size, shape, electronic distribution, and lipophilicity.

While specific QSAR/QSPR models for this compound are not widely published, models for related benzamides and other aromatic compounds can offer insights. For example, QSAR models have been developed for inhibitors of various enzymes, where the structural features of the compounds are correlated with their inhibitory potency. mdpi.com In such models, the presence of the allyl group, the N,N-dimethylamide functionality, and the substitution pattern on the benzene ring would all contribute to the predicted activity.

A hypothetical QSPR model for a property like aqueous solubility might find that descriptors related to hydrogen bonding capacity and molecular size are significant. The Abraham general solvation equation is one such framework that can be used to predict properties based on solute descriptors. ucl.ac.uk

The table below outlines the general workflow and components of a QSAR/QSPR study applicable to this compound:

| QSAR/QSPR Component | Description | Example Descriptors for this compound |

| Data Set | A collection of compounds with known properties. | A series of substituted benzamides with measured solubility. |

| Descriptor Calculation | Numerical representation of molecular features. | Molecular Weight, LogP, Polar Surface Area, Dipole Moment. |

| Model Building | Statistical methods to correlate descriptors with properties. | Multiple Linear Regression, Partial Least Squares, Machine Learning Algorithms. researchgate.net |

| Model Validation | Assessing the predictive power of the model. | Internal validation (cross-validation) and external validation with a test set of compounds. acsmedchem.org |

These computational approaches provide a powerful complement to experimental studies, offering a deeper understanding of the chemical nature of this compound at a molecular level.

Derivatization and Analog Synthesis from 4 Allyl N,n Dimethylbenzamide

Functionalization of the Allyl Moiety for Novel Derivatives

The allyl group is a particularly reactive handle for introducing new functional groups and for constructing more complex molecular frameworks. A variety of chemical transformations can be envisioned at this site, drawing from established methodologies for alkene functionalization.

One significant avenue for derivatization is through cascade reactions. For instance, metal-free cascade functionalization involving the cleavage of a C(sp³)–H bond, followed by alkylation and intramolecular cyclization, has been demonstrated for N-substituted allylbenzamides. beilstein-journals.orgbeilstein-journals.org This type of reaction, when applied to 4-Allyl-N,N-dimethylbenzamide, could lead to the formation of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org The reaction proceeds via a radical alkylarylation mechanism, highlighting the importance of the substituent on the double bond for the successful formation of the desired products. beilstein-journals.orgbeilstein-journals.org

Furthermore, the allyl group can undergo silver-mediated phosphorylation/cyclization reactions in the presence of phosphine (B1218219) oxides to yield phosphoryl-substituted dihydroisoquinolones. oaepublish.com This method is noted for its broad substrate scope and efficiency under mild conditions. oaepublish.com Other potential transformations of the allyl group include oxidation to form epoxides or diols, and reduction to the corresponding propyl group.

An electrochemical radical Truce-Smiles rearrangement of N-allylbenzamides has also been documented, which is triggered by radical fluoromethylation of the alkene. researchgate.net This process leads to a 1,4-aryl migration and provides a route to functionalized β-arylethylamines. researchgate.net The choice of the protecting group on the nitrogen atom is crucial to favor the desired aryl migration over a competing 6-endo cyclization. researchgate.net

| Reaction Type | Reagents/Conditions | Potential Product from this compound | Reference |

| Cascade Alkylarylation | Alkane, Oxidant (e.g., DTBP), Metal-free | 4-Alkyl-N,N-dimethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives | beilstein-journals.orgbeilstein-journals.org |

| Phosphorylation/Cyclization | Phosphine oxides, Silver mediator | Phosphoryl-substituted N,N-dimethyl-dihydroisoquinolones | oaepublish.com |

| Electrochemical Aryl Migration | Radical fluoromethylation reagent, Electrochemical cell | Fluoro-derivatized β-(N,N-dimethylcarbamoyl)phenylethylamines | researchgate.net |

| Oxidation | Peroxy acids (e.g., m-CPBA) | 4-(Oxiran-2-ylmethyl)-N,N-dimethylbenzamide | General Knowledge |

| Reduction | H₂, Pd/C | 4-Propyl-N,N-dimethylbenzamide | General Knowledge |

Chemical Modifications of the Benzamide (B126) Core (e.g., N-substitution, Ring Functionalization)

The benzamide core, consisting of the aromatic ring and the N,N-dimethylamide group, presents further opportunities for derivatization.

N-Substitution: While the target molecule is an N,N-dimethylbenzamide, it is worth noting that the synthesis of related benzamides often involves the modification of the N-substituents. For instance, the Mitsunobu reaction has been employed for the synthesis of N,N-diethylbenzamides from the corresponding benzoic acid and diethylamine, suggesting that variations in the N-alkyl groups are synthetically accessible. nih.gov The N-dealkylation of benzamides is also a known transformation. rsc.org

Ring Functionalization: The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions ortho and meta to the allyl and amide groups can be targeted for the introduction of various substituents, such as halogens, nitro groups, and alkyl groups. The directing effects of the existing substituents will govern the regioselectivity of these reactions.

Furthermore, directed C-H functionalization is a powerful tool for modifying the benzamide core. For example, Cp*Co(III)-catalyzed C-H allylation of aromatic carboxamides with allyl aryl ethers has been developed, using the amide as a directing group. ehu.es This could potentially be used to introduce additional allyl groups onto the aromatic ring of this compound. Palladium-catalyzed C-H functionalization has also been used for the synthesis of substituted N-benzoylindoles from N-(2-allylphenyl)benzamides. mdpi.com

| Modification Type | Reaction | Potential Reagents | Potential Product | Reference |

| N-Dealkylation | Hydrolysis of diazonium salt | Nitrous acid, heat | 4-Allyl-N-methylbenzamide | dss.go.th |

| Ring Halogenation | Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Bromo-4-allyl-N,N-dimethylbenzamide | General Knowledge |

| Ring Nitration | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | Nitro-4-allyl-N,N-dimethylbenzamide | General Knowledge |

| Directed C-H Allylation | CpCo(III)-catalyzed | Allyl aryl ether, CpCo(III) catalyst | Di-allyl-N,N-dimethylbenzamide | ehu.es |

Synthesis of Homologs and Isomers with Varied Structural Scaffolds

The synthesis of homologs and isomers of this compound can be achieved by employing different starting materials or by isomerization of the final product. For example, homologs with longer or shorter alkyl chains in place of the allyl group can be synthesized from the corresponding (4-alkyl)benzoic acids.

Isomers, such as those with the allyl group at the ortho or meta position, can be synthesized from the corresponding ortho- or meta-allylbenzoic acids. The synthesis of N,N-dimethyl-2-prop-2-enoxybenzamide, an isomer where the allyl group is attached via an oxygen atom, is achieved through the alkylation of N,N-dimethylbenzamide with allyl bromide.

Stereochemical Variations and Diastereomer/Enantiomer Synthesis (if applicable to chiral analogs)

While this compound itself is achiral, many of its derivatives can be chiral. For instance, the functionalization of the allyl group can lead to the formation of one or more stereocenters. The synthesis of specific stereoisomers (enantiomers or diastereomers) would require the use of chiral reagents or catalysts.

For example, enantioselective peroxidation of alkenes can be achieved using copper(I) compounds, which could be applied to the allyl group of this compound to produce chiral peroxides. beilstein-journals.org Similarly, palladium-catalyzed asymmetric allylic amination using chiral ligands has been reported for related systems. beilstein-journals.org

Design and Synthesis of Advanced Scaffolds Utilizing the Compound as a Building Block